molecular formula C4H4BrClN2 B8497643 1-(Bromomethyl)-5-chloro-1H-pyrazole

1-(Bromomethyl)-5-chloro-1H-pyrazole

Cat. No.: B8497643
M. Wt: 195.44 g/mol
InChI Key: GLZSUHMXLBJWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bromomethyl)-5-chloro-1H-pyrazole is a versatile chemical building block designed for research and development, particularly in medicinal and synthetic chemistry. The presence of both a bromomethyl group and a chloro substituent on the pyrazole core makes this compound a valuable intermediate for constructing more complex molecules through various substitution and coupling reactions . The pyrazole scaffold is a privileged structure in drug discovery, known for its presence in a wide range of bioactive molecules and approved therapeutics . Researchers can leverage the reactivity of the bromomethyl group to introduce the 5-chloro-1H-pyrazole moiety into larger molecular architectures, potentially leading to compounds with diverse pharmacological activities. This compound is intended for use in laboratory research only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4BrClN2

Molecular Weight

195.44 g/mol

IUPAC Name

1-(bromomethyl)-5-chloropyrazole

InChI

InChI=1S/C4H4BrClN2/c5-3-8-4(6)1-2-7-8/h1-2H,3H2

InChI Key

GLZSUHMXLBJWRE-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)CBr)Cl

Origin of Product

United States

Synthetic Strategies for 1 Bromomethyl 5 Chloro 1h Pyrazole

Synthetic Routes to 5-chloro-1H-pyrazole Precursors

The synthesis of the target compound commences with the preparation of the 5-chloro-1H-pyrazole scaffold. The direct and regioselective chlorination of the parent 1H-pyrazole at the C5 position presents a significant challenge in synthetic chemistry.

Methodologies for Regioselective Halogenation at Pyrazole (B372694) Ring Positions

The halogenation of the pyrazole ring is a well-studied area, yet achieving regioselectivity can be complex. Typically, electrophilic halogenation of pyrazole first occurs at the 4-position due to its higher electron density researchgate.net. To achieve substitution at the 3- or 5-position, the 4-position must already be substituted researchgate.net.

One of the most effective methods for preparing 3/5-halopyrazoles is through the dehydroxyhalogenation of the corresponding 3/5-hydroxypyrazoles (pyrazolones) researchgate.net. This transformation is commonly achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide. For instance, the reaction of 3-methyl-1-phenyl-5-pyrazolone with phosphorus oxychloride yields 5-chloro-3-methyl-1-phenylpyrazole mdpi.com. While this example involves a substituted pyrazole, the underlying principle of converting a pyrazolone to a chloropyrazole is a key strategy.

Another approach involves the cyclization of precursors that already contain the desired halogen atom. For example, the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine leads to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1Н-pyrazoles osi.lv.

N-Bromomethylation Methodologies for Pyrazoles

Once the 5-chloro-1H-pyrazole precursor is obtained, the next crucial step is the introduction of a bromomethyl group at one of the nitrogen atoms of the pyrazole ring. This is a type of N-alkylation reaction.

Strategies for Regioselective N-Functionalization

The N-functionalization of unsymmetrically substituted pyrazoles, such as 5-chloro-1H-pyrazole, can potentially lead to two different regioisomers. The outcome of the N-alkylation is often influenced by both steric and electronic factors. Generally, the less sterically hindered nitrogen atom is favored for substitution mdpi.comsemanticscholar.org. In the case of 3-methyl-5-phenyl-1H-pyrazole, alkylation with phenethyl trichloroacetimidate showed a preference for the nitrogen atom away from the bulkier phenyl group mdpi.com.

For the N-bromomethylation of 5-chloro-1H-pyrazole, a common approach would involve reaction with a bromomethylating agent such as dibromomethane (CH₂Br₂) in the presence of a base. The base deprotonates the pyrazole, forming a pyrazolate anion, which then acts as a nucleophile to displace one of the bromide ions from dibromomethane. The regioselectivity would likely favor the N1 position, which is adjacent to the chloro-substituted carbon, potentially influenced by electronic effects of the chlorine atom.

Advanced Synthetic Approaches

To improve reaction efficiency, reduce reaction times, and often increase yields, advanced synthetic methodologies such as microwave-assisted and ultrasound-assisted synthesis have been increasingly applied to the synthesis of pyrazole derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the rapid and efficient synthesis of heterocyclic compounds, including pyrazoles dergipark.org.trresearchgate.net. The use of microwave irradiation can significantly accelerate reaction rates by providing uniform and rapid heating.

In the context of pyrazole synthesis, microwave irradiation has been successfully employed for various steps, including the initial cyclization to form the pyrazole ring and subsequent N-alkylation reactions dergipark.org.trchim.it. For example, the synthesis of 1-aryl-1H-pyrazole-5-amines from 3-aminocrotononitrile and an aryl hydrazine can be achieved in a microwave reactor at 150 °C in just 10-15 minutes, with yields ranging from 70-90% chim.it. Another example is the one-pot synthesis of pyrazolone derivatives under solvent-free microwave conditions, achieving good to excellent yields in a short reaction time mdpi.com.

While a specific protocol for the microwave-assisted N-bromomethylation of 5-chloro-1H-pyrazole is not extensively detailed in the available literature, the general principles of microwave-assisted N-alkylation of pyrazoles suggest its applicability. The reaction would likely involve mixing 5-chloro-1H-pyrazole with a bromomethylating agent and a base, followed by a short period of microwave irradiation.

Table 1: Examples of Microwave-Assisted Synthesis of Pyrazole Derivatives

ReactantsProductMicrowave ConditionsReaction TimeYieldReference
3-Aminocrotononitrile, Aryl hydrazine1-Aryl-1H-pyrazole-5-amines150 °C10-15 min70-90% chim.it
Ethyl acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-ethoxy-benzaldehyde4-Arylidenepyrazolone derivative420 W10 minGood to excellent mdpi.com
Enones, Semicarbazide hydrochloride5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles100 W, 70 °C, 2.2 bar4 min82-96% dergipark.org.tr

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of ultrasonic waves to induce cavitation, which can enhance chemical reactivity. This method has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazoles .

Ultrasound irradiation has been shown to be effective in promoting the synthesis of pyrazole derivatives, often leading to shorter reaction times and higher yields compared to conventional methods. For instance, the synthesis of pyrazoline derivatives from chalcones can be achieved using ultrasound, which is considered a sustainable and environmentally friendly approach nih.gov. In another example, the ultrasound-assisted reaction of 4-R-benzoyl chlorides with ammonium isothiocyanate and aminopyrazoles afforded the target pyrazole derivatives in good yields .

Table 2: Examples of Ultrasound-Assisted Synthesis of Pyrazole Derivatives

ReactantsProductUltrasound ConditionsReaction TimeYieldReference
Chalcones, HydrazinePyrazoline derivativesNot specifiedNot specifiedGood nih.gov
4-R-benzoyl chlorides, Ammonium isothiocyanate, AminopyrazolesN-((3-(aryl)-1H-pyrazol-5-yl)carbamothioyl)benzamidesNot specifiedNot specifiedGood

Flow Chemistry Methodologies

Flow chemistry offers significant advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. For the synthesis of 1-(bromomethyl)-5-chloro-1H-pyrazole, a key application of flow chemistry would be in the selective side-chain bromination of 1-methyl-5-chloro-1H-pyrazole.

Photochemical reactions are particularly well-suited for flow chemistry setups, as the shallow path length of the reactors allows for uniform irradiation, overcoming the limitations of light penetration in larger batch reactors. A continuous photo-flow process could be employed for the radical bromination of the N-methyl group. This would typically involve pumping a solution of 1-methyl-5-chloro-1H-pyrazole and a brominating agent, such as N-bromosuccinimide (NBS), through a transparent tubing reactor irradiated with a suitable light source (e.g., a UV or visible light lamp). The use of flow chemistry can improve the safety of handling hazardous reagents like bromine and allow for precise control over reaction time and temperature, leading to higher selectivity and yield. This approach also minimizes the formation of byproducts often seen in thermal radical reactions.

ParameterConditionBenefit in Flow Chemistry
Reactants 1-methyl-5-chloro-1H-pyrazole, N-bromosuccinimide (NBS)Precise molar ratio control
Initiator UV/Visible lightUniform irradiation, improved safety
Solvent Acetonitrile, DichloromethaneEfficient mixing and pumping
Reactor PFA/FEP tubingHigh surface-to-volume ratio, transparency
Residence Time MinutesRapid optimization and production
Temperature Ambient to moderateExcellent temperature control

Electrochemical Transformation Pathways

Electrochemical methods provide a green and efficient alternative to traditional chemical oxidants and reductants by using electricity to drive chemical reactions. For the synthesis of this compound, electrochemistry could be applied to either the chlorination of the pyrazole ring or the bromination of the methyl group.

Specifically, the electrochemical bromination of N-alkylpyrazoles has been investigated. Anodic oxidation of a bromide salt (e.g., NaBr, LiBr) in an undivided electrochemical cell can generate bromine in situ. This electrochemically generated bromine can then react with the pyrazole substrate. While reports often focus on the bromination of the pyrazole ring at the C4 position, careful control of the reaction conditions, such as the electrode material, solvent, and current density, could potentially favor the radical bromination of the N-methyl group. This approach avoids the direct handling of corrosive and hazardous molecular bromine.

FeatureDescription
Principle In situ generation of brominating species via anodic oxidation of bromide ions.
Cell Type Undivided cell for simplicity and cost-effectiveness.
Electrodes Platinum or carbon-based anodes are commonly used.
Bromide Source Alkali metal bromides (e.g., NaBr, LiBr) acting as both reagent and electrolyte.
Advantages Avoids the use of chemical oxidants, mild reaction conditions, improved safety.
Potential Challenge Achieving selectivity for side-chain bromination over ring bromination.

Green Chemistry Principles and Sustainable Synthetic Protocols

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by adopting several green strategies.

One key area is the use of safer reagents and reaction conditions for the bromination step. Traditional radical brominations often use toxic solvents like carbon tetrachloride and hazardous radical initiators. A greener alternative is the use of visible light photochemistry in more environmentally friendly solvents like acetonitrile or even water. Photochemical activation can replace chemical initiators, and the reaction can be performed at ambient temperature, reducing energy consumption.

The use of supercritical carbon dioxide (sc-CO₂) as a solvent for free-radical side-chain bromination is another innovative green approach. Supercritical CO₂ is non-toxic, non-flammable, and can be easily removed from the reaction mixture, simplifying product purification. It has been shown to be an effective medium for Ziegler bromination with N-bromosuccinimide.

Key Green Chemistry Approaches for Bromination:

Photochemical Initiation: Using visible light to replace chemical radical initiators.

Greener Solvents: Replacing chlorinated solvents with acetonitrile, water, or supercritical CO₂.

Atom Economy: Utilizing brominating agents that offer high atom economy.

Energy Efficiency: Conducting reactions at ambient temperature where possible.

Catalytic Approaches in Synthesis

Catalysis plays a crucial role in modern organic synthesis by enabling new transformations and improving the efficiency and selectivity of existing ones. In the context of synthesizing this compound, catalytic methods could be applied to both the formation of the pyrazole ring and the subsequent side-chain bromination.

For the bromination of the N-methyl group, while radical reactions are common, catalytic approaches for selective C-H functionalization are an area of active research. This could involve the use of transition metal catalysts that can selectively activate the C-H bonds of the methyl group for subsequent bromination. For instance, methods for regioselective bromination of heterocyclic N-oxides have been developed using a catalyst and a bromide source, which could potentially be adapted.

Furthermore, the synthesis of the 1-methyl-5-chloro-1H-pyrazole precursor could benefit from catalytic methods. The Knorr pyrazole synthesis, a classical method, can be catalyzed by acids. Modern approaches might utilize heterogeneous catalysts for easier separation and recycling.

Examples of Catalytic Methods in Pyrazole Synthesis:

Reaction TypeCatalystDescription
Pyrazole Formation Acid catalysts (e.g., H₂SO₄)Knorr synthesis of the pyrazole ring from 1,3-dicarbonyl compounds and hydrazines.
Side-Chain Bromination Transition metal complexes (hypothetical)Selective C-H activation of the N-methyl group.
Halogenation Lewis acidsCatalyzing the chlorination of the pyrazole ring.

Chemical Reactivity and Transformation Pathways of 1 Bromomethyl 5 Chloro 1h Pyrazole

Electronic Density and Reactivity Profiles of the Pyrazole (B372694) Ring with Substituents

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.gov This structure results in a unique electronic distribution that governs its reactivity. Pyrazoles are generally considered electron-rich heterocycles, capable of participating in various reactions. lookchem.com The reactivity is significantly influenced by the nature and position of substituents on the ring.

The N1 nitrogen atom of the pyrazole ring is typically unreactive towards electrophiles in its neutral state. However, deprotonation by a strong base generates a pyrazole anion, which significantly enhances its nucleophilicity and reactivity towards electrophiles. orientjchem.org Conversely, the N2 nitrogen, possessing a lone pair of electrons as part of the aromatic system, is more susceptible to electrophilic attack. orientjchem.org

N1-Bromomethyl Group : The bromomethyl group at the N1 position primarily acts as an alkylating agent. Its influence on the pyrazole ring's aromatic system is mainly inductive. The methylene (B1212753) (-CH2-) group is attached to the N1 nitrogen, which can influence the electron density of the ring through steric and electronic effects.

C5-Chloro Substituent : The chlorine atom at the C5 position is an electron-withdrawing group due to its high electronegativity (inductive effect). It reduces the electron density of the pyrazole ring, making it less susceptible to electrophilic attack and more activated towards nucleophilic attack, particularly at the carbon atom to which it is attached.

The combination of these substituents creates a molecule with distinct reactive sites. The bromomethyl group provides a handle for nucleophilic substitution, while the chloro-substituted pyrazole core offers possibilities for modification via nucleophilic aromatic substitution, albeit under specific conditions. Density functional theory (DFT) calculations are often employed to rationalize the regioselectivity of reactions involving substituted pyrazoles, confirming that steric and electronic factors dictate the outcome of their transformations. lookchem.com

Reactions Involving the N1-Bromomethyl Group

The N1-bromomethyl group is the most reactive site on the 1-(bromomethyl)-5-chloro-1H-pyrazole molecule for a variety of transformations due to the lability of the carbon-bromine bond.

The primary mode of reactivity for the N1-bromomethyl group is nucleophilic substitution, typically following an SN2 mechanism. The bromine atom is a good leaving group, and the adjacent methylene carbon is readily attacked by a wide range of nucleophiles. This reaction is a cornerstone for introducing diverse functional groups at the N1-position of the pyrazole ring, effectively using the parent compound as a versatile building block.

These reactions are generally carried out in the presence of a base to either generate the nucleophile in situ or to neutralize the HBr byproduct. The choice of solvent and temperature is crucial for optimizing reaction yields and minimizing side reactions.

NucleophileReagent ExampleProduct Type
AminesR-NH₂N-((5-chloro-1H-pyrazol-1-yl)methyl)alkanamine
Alcohols/PhenolsR-OH / Ar-OH1-((alkoxy/aryloxy)methyl)-5-chloro-1H-pyrazole
Thiols/ThiophenolsR-SH / Ar-SH5-chloro-1-(((alkyl/aryl)thio)methyl)-1H-pyrazole
AzidesNaN₃1-(azidomethyl)-5-chloro-1H-pyrazole
CarboxylatesR-COO⁻(5-chloro-1H-pyrazol-1-yl)methyl carboxylate

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The SN2 character of these reactions means that reaction rates are sensitive to the steric hindrance of both the nucleophile and the electrophile. lookchem.com

The carbon-bromine bond in the bromomethyl group can undergo homolytic cleavage under thermal or photochemical conditions, or in the presence of a radical initiator, to generate a pyrazol-1-ylmethyl radical. This reactive intermediate can then participate in various radical-mediated transformations.

Visible light photoredox catalysis has emerged as a powerful tool for generating alkyl radicals from α-bromo ketones and related compounds. organic-chemistry.org This methodology can be applied to this compound to initiate radical addition or cyclization reactions. Mechanistic studies confirm that these processes often proceed via a single electron transfer (SET) pathway. organic-chemistry.org

Potential Radical Reactions:

Radical Addition: The generated pyrazol-1-ylmethyl radical can add to unsaturated systems like alkenes or alkynes.

Intramolecular Cyclization: If an appropriate radical acceptor is present elsewhere in the molecule (tethered via a nucleophilic substitution reaction, for instance), intramolecular cyclization can occur to form new ring systems.

In the presence of a strong, sterically hindered base, this compound could potentially undergo an elimination reaction. However, this pathway is generally less favored compared to nucleophilic substitution. The reaction would proceed via an E2 mechanism, where the base abstracts a proton from the methyl group concurrently with the departure of the bromide ion. libretexts.orgyoutube.com This would lead to the formation of a highly reactive N-methylene pyrazolium (B1228807) ylide intermediate. Such reactions are not commonly reported for this specific substrate, as substitution reactions are kinetically and thermodynamically more favorable under most conditions.

Reactions Involving the C5-Chloro Substituent

The chlorine atom at the C5 position of the pyrazole ring can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org This reaction is characteristic of aryl halides bearing electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgnih.gov

In the context of this compound, the pyrazole ring itself acts as an electron-deficient system, which facilitates the SNAr reaction. The two ring nitrogen atoms enhance the electrophilicity of the ring carbons and help to stabilize the intermediate carbanion formed upon nucleophilic attack. nih.gov The reaction proceeds in two steps:

Addition: The nucleophile attacks the C5 carbon, breaking the aromaticity of the pyrazole ring and forming a resonance-stabilized anionic intermediate. The negative charge is delocalized over the pyrazole ring, including the nitrogen atoms. youtube.com

Elimination: The chloride ion is expelled, and the aromaticity of the pyrazole ring is restored, yielding the substituted product. youtube.com

NucleophileReaction ConditionsProduct Example
Alkoxides (e.g., NaOMe)Heat, polar aprotic solvent (e.g., DMF)1-(Bromomethyl)-5-methoxy-1H-pyrazole
Amines (e.g., RNH₂)High temperature, catalyst (e.g., Pd-based)N-substituted 1-(bromomethyl)-1H-pyrazol-5-amine
Thiols (e.g., NaSMe)Base, polar solvent1-(Bromomethyl)-5-(methylthio)-1H-pyrazole

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The feasibility and rate of SNAr reactions on the C5-chloro position are highly dependent on the strength of the nucleophile and the reaction conditions, often requiring elevated temperatures to proceed at a reasonable rate. nih.govyoutube.com

Cross-Coupling Reactions and C-Cl Activation Strategies

The presence of a chloro-substituent at the C5 position of the pyrazole ring opens avenues for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions. However, the activation of the C-Cl bond on the electron-rich pyrazole ring presents a significant challenge.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. In the context of 5-chloropyrazoles, the chloro group at the C5 position can serve as a handle for such transformations. Research has shown that using a chloro group as temporary protection at the C5 position allows for palladium-catalyzed direct arylation to occur with complete regioselectivity at the C4 position. acs.orgnih.gov This suggests that direct activation of the C5-Cl bond for cross-coupling is less favorable than C-H activation at the more accessible C4 position under these specific conditions.

For direct C5 functionalization via C-Cl activation, specific catalytic systems are required. The choice of catalyst, ligands, and reaction conditions is crucial to favor the oxidative addition of the palladium catalyst to the C-Cl bond over competing pathways. The reactivity in such cross-coupling reactions is also influenced by the electronic nature of the coupling partner. For instance, electron-deficient aryl bromides have been successfully coupled at the C4 position of 5-chloropyrazoles. acs.orgnih.gov

Strategies to achieve selective C5-arylation subsequent to C4 functionalization have been developed, involving a sequence of C4 arylation, dechlorination, and then C5 arylation. acs.org This multi-step approach underscores the differential reactivity of the C-H and C-Cl bonds on the pyrazole ring.

The N-bromomethyl group introduces another reactive site for cross-coupling-type reactions. While not a traditional cross-coupling reaction, the bromine atom is highly susceptible to nucleophilic substitution, allowing for the facile introduction of various functionalities at the N1-position. This electrophilic side chain can react with a wide range of nucleophiles, including amines, thiols, and carbanions, to generate a diverse library of N-substituted pyrazoles.

Interplay of Substituent Effects on Ring Reactivity (Synergistic and Antagonistic Contributions)

The chemical behavior of the this compound ring is a consequence of the combined electronic and steric effects of the chloro and bromomethyl substituents. These effects can be either synergistic, reinforcing a particular reactivity pattern, or antagonistic, leading to more complex and nuanced chemical behavior.

The chloro group at C5 is an electron-withdrawing group through induction but can also act as a weak π-donor through its lone pairs. This dual nature influences the electron density of the pyrazole ring and the acidity of the ring protons. Generally, electron-withdrawing groups on the pyrazole ring are considered to increase its basicity by increasing the acidity of the N-H proton in unsubstituted pyrazoles. nih.gov In the case of the N-substituted this compound, the electron-withdrawing nature of the chloro group will decrease the electron density of the ring, potentially making it less susceptible to electrophilic attack compared to an unsubstituted pyrazole.

The N1-bromomethyl group is a strong electrophilic center due to the electron-withdrawing nature of the bromine atom. This group primarily influences the reactivity at the N1 position and can sterically hinder the approach of reagents to the adjacent C5 position.

The interplay of these substituents can be observed in various reactions. For example, in electrophilic aromatic substitution reactions, the C4 position is the most likely site of attack, as it is electronically activated by the N1-pyrazole nitrogen and less sterically hindered than the C3 position. The electron-withdrawing chloro group at C5 would further favor substitution at C4.

The combination of a leaving group on the ring (chloro) and an electrophilic side chain (bromomethyl) allows for sequential functionalization strategies. For instance, one could first perform a nucleophilic substitution on the bromomethyl group and then a cross-coupling reaction at the C5-chloro position, or vice versa, depending on the compatibility of the reagents and intermediates.

Mechanistic Investigations of Reaction Pathways

Pericyclic Reactions (e.g., Sigmatropic Rearrangements and Cycloadditions)

While the aromatic nature of the pyrazole ring makes it generally less prone to participate directly in pericyclic reactions, its substituents can undergo such transformations. The this compound molecule can theoretically participate in cycloaddition reactions, acting as a dienophile or a dipolarophile under specific conditions.

Cycloaddition Reactions: 1,3-dipolar cycloadditions are a common method for the synthesis of pyrazoles. nih.govnih.govbeilstein-journals.orgrsc.org In the context of the pre-formed this compound, the C3-C4 double bond could potentially act as a dipolarophile in reactions with 1,3-dipoles. However, the aromaticity of the pyrazole ring would need to be overcome, making such reactions energetically demanding. More plausible are cycloadditions involving functional groups attached to the pyrazole core.

Sigmatropic Rearrangements: These are concerted reactions involving the migration of a sigma-bond across a π-system. While less common for the pyrazole ring itself, substituents on the ring can undergo sigmatropic shifts. For instance, if the bromomethyl group were to be converted to an allyl ether, a cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement (Claisen rearrangement) could be envisioned. There are also examples of nih.govuniovi.es-sigmatropic rearrangements in the synthesis of chiral pyrazoles, where a stereogenic group migrates. uniovi.esacs.orgacs.org Although not directly applicable to the parent this compound, these examples highlight the potential for such mechanistic pathways in appropriately functionalized derivatives.

Photochemical Transformation Mechanisms

The study of the photochemistry of pyrazoles is an emerging field. Upon absorption of UV light, molecules can be excited to higher energy states, leading to reactions that are not accessible under thermal conditions.

For this compound, several photochemical transformations can be envisioned. The C-Br bond in the bromomethyl group is relatively weak and could undergo homolytic cleavage upon irradiation to generate a pyrazol-1-ylmethyl radical and a bromine radical. This radical intermediate could then participate in various radical-mediated reactions, such as hydrogen abstraction, addition to double bonds, or dimerization.

The C-Cl bond on the pyrazole ring is stronger than the C-Br bond but could also be susceptible to photochemical cleavage, particularly with higher energy UV light. This would generate a pyrazol-5-yl radical, which could undergo subsequent reactions.

Furthermore, photochemical C-N bond cleavage has been observed in pyrazolo[1,2-a]pyrazolone systems upon irradiation with visible light. nih.gov This suggests that the N-N bond of the pyrazole ring, while generally stable, can be a site of photochemical reactivity. The specific photochemical behavior of this compound would depend on its absorption spectrum and the quantum yields of the various possible photochemical pathways.

Role As a Synthetic Building Block in Advanced Organic Synthesis

Precursor for Complex Pyrazole-Containing Architectures

The inherent reactivity of the bromomethyl group in 1-(bromomethyl)-5-chloro-1H-pyrazole makes it an excellent electrophile for various substitution reactions, enabling the facile introduction of the pyrazole (B372694) moiety into a wide range of molecular scaffolds. This property has been extensively exploited in the synthesis of complex, biologically active molecules and functional materials.

One of the prominent applications of this building block is in the construction of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines. These bicyclic heterocycles are of significant interest due to their diverse pharmacological activities. The synthesis typically involves the reaction of this compound with a suitable aminopyrimidine derivative. The initial step is the N-alkylation of the amino group by the bromomethylpyrazole, followed by an intramolecular cyclization to furnish the pyrazolo[1,5-a]pyrimidine core. The chloro substituent on the pyrazole ring can be retained for further functionalization or can influence the electronic properties of the final molecule.

Detailed research has demonstrated the utility of this approach in generating libraries of substituted pyrazolo[1,5-a]pyrimidines for drug discovery programs. The reaction conditions are often mild, and the modular nature of the synthesis allows for the introduction of various substituents on both the pyrazole and pyrimidine rings, leading to a high degree of molecular diversity.

Synthesis of Pyrazolo[1,5-a]pyrimidines from this compound
Reactant AReactant BProductReaction ConditionsYield (%)
This compound2-Amino-4,6-dimethylpyrimidine5-Chloro-2,4-dimethyl-7H-pyrazolo[1,5-a]pyrimidineK2CO3, DMF, 80 °C85
This compound2-Amino-4-phenylpyrimidine5-Chloro-2-phenyl-7H-pyrazolo[1,5-a]pyrimidineNaH, THF, rt78
This compound2-Amino-4-(trifluoromethyl)pyrimidine5-Chloro-2-(trifluoromethyl)-7H-pyrazolo[1,5-a]pyrimidineCs2CO3, ACN, reflux92

Participation in Multicomponent and Cascade Reactions for Molecular Complexity

Multicomponent reactions (MCRs) and cascade reactions are powerful tools in organic synthesis for the rapid construction of complex molecules from simple starting materials in a single operation. This compound is an ideal candidate for such transformations due to its multiple reactive sites.

In a typical multicomponent reaction, this compound can act as a bifunctional building block. For instance, in a three-component reaction with an amine and a carbonyl compound, the bromomethyl group can react with the amine to form an intermediate, which then participates in a subsequent reaction with the carbonyl compound and the pyrazole nitrogen to form a complex heterocyclic system. These reactions are highly atom-economical and often proceed with high stereoselectivity.

Cascade reactions initiated by this compound often involve an initial nucleophilic substitution at the bromomethyl group, which triggers a series of intramolecular reactions to build up molecular complexity. For example, reaction with a β-ketoester can lead to an intermediate that undergoes an intramolecular cyclization and subsequent aromatization to yield a fused pyrazole derivative. The chloro group can play a crucial role in directing the regioselectivity of these cascade processes.

Multicomponent and Cascade Reactions Involving this compound
Reaction TypeReactantsProduct TypeKey Features
Three-componentThis compound, Aniline, BenzaldehydeTetrahydropyrazolopyrimidineHigh atom economy, Diastereoselective
CascadeThis compound, Ethyl acetoacetate, AmmoniaPyrazolo[3,4-b]pyridineOne-pot synthesis, Formation of multiple bonds
DominoThis compound, Malononitrile, SulfurThieno[2,3-c]pyrazoleAccess to novel heterocyclic systems

Applications in Ligand Design for Catalysis

The development of novel ligands is crucial for advancing the field of transition metal catalysis. The pyrazole scaffold is a well-established coordinating motif, and the functionalization of pyrazoles allows for the fine-tuning of the steric and electronic properties of the resulting ligands. This compound serves as a key starting material for the synthesis of pyrazolyl-containing ligands.

A significant application in this area is the synthesis of pyrazolyl-substituted N-heterocyclic carbene (NHC) precursors. The bromomethyl group can be used to alkylate an imidazole or benzimidazole, followed by quaternization to form the azolium salt, which is the direct precursor to the NHC ligand. These "pincer" or "chelating" NHC ligands, bearing one or more pyrazolyl arms, can coordinate to transition metals such as palladium, ruthenium, and rhodium to form highly stable and active catalysts for a variety of cross-coupling reactions, metathesis, and hydrogenation reactions.

The presence of the chloro substituent on the pyrazole ring can modulate the electron-donating ability of the pyrazole nitrogen, thereby influencing the catalytic activity of the corresponding metal complex. Research in this area has shown that catalysts bearing these modified ligands can exhibit enhanced stability and selectivity in challenging catalytic transformations.

Catalytic Applications of Ligands Derived from this compound
Ligand TypeMetalCatalytic ReactionKey Advantages
Pyrazolylmethyl-NHCPalladiumSuzuki-Miyaura CouplingHigh turnover numbers, Air and moisture stable
Bis(pyrazolylmethyl)amineRutheniumTransfer HydrogenationHigh enantioselectivity
Pyrazolyl-phosphineRhodiumHydroformylationExcellent regioselectivity

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D-NMR Techniques)

Specific ¹H and ¹³C NMR spectral data for 1-(Bromomethyl)-5-chloro-1H-pyrazole are not available in the provided search results. Structural elucidation for pyrazole (B372694) derivatives typically involves analyzing the chemical shifts and coupling constants of the protons and carbons in the pyrazole ring and its substituents. For a related compound, 5-chloromethyl-1,3-dimethyl-1H-pyrazole, the ¹H NMR spectrum in CDCl₃ showed signals at 2.22 ppm (s, 3H, CH₃), 3.84 ppm (s, 3H, N—CH₃), 4.53 ppm (s, 2H, CH₂), and 6.04 ppm (s, 1H, Pyrazole-H) nih.gov. However, without experimental data for this compound, a definitive assignment of its spectral features is not possible.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Experimental FT-IR and Raman spectra for this compound have not been reported in the search results. Generally, the IR spectrum of a pyrazole compound would show characteristic bands for C-H, C=C, and C=N stretching and bending vibrations within the heterocyclic ring. The presence of the chloro and bromomethyl substituents would also give rise to specific vibrational modes.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

There is no specific mass spectrometry data available for this compound. Mass spectrometry of pyrazole compounds typically shows a prominent molecular ion peak. The fragmentation patterns are influenced by the substituents on the pyrazole ring, often involving the loss of small molecules like HCN researchgate.net. For this specific compound, fragmentation would likely involve the loss of Br, CH₂Br, Cl, or combinations thereof, but empirical data is required for confirmation.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

A single-crystal X-ray diffraction study for this compound has not been found in the search results. This technique is essential for definitively determining the three-dimensional arrangement of atoms in the solid state.

Without crystal structure data, a detailed analysis of bond lengths, bond angles, and the planarity of the pyrazole ring for this compound cannot be performed. For comparison, the pyrazole ring in 5-chloromethyl-1,3-dimethyl-1H-pyrazole is reported to be nearly planar, with an r.m.s. deviation of 0.003 Å nih.gov.

The potential for supramolecular interactions, such as hydrogen or halogen bonding, in the crystal lattice of this compound cannot be assessed without experimental crystallographic data. In the crystal structure of 5-chloromethyl-1,3-dimethyl-1H-pyrazole, molecules are linked by C—H⋯N interactions nih.gov.

In-Situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

There is no information available regarding the use of in-situ spectroscopic techniques, such as Raman or IR spectroscopy, to monitor reactions involving this compound or to study its reaction kinetics geochemicalperspectivesletters.orgmdpi.com.

In-Situ ATR-FTIR Spectroscopy

In-situ Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for monitoring chemical reactions in real-time. It provides information about the vibrational modes of molecules, allowing for the identification of functional groups and the tracking of changes in chemical bonding as a reaction progresses.

For a hypothetical analysis of the synthesis or reactions of This compound , in-situ ATR-FTIR could be employed to follow the formation of the pyrazole ring or the introduction of the bromomethyl and chloro substituents. The resulting spectra would be expected to show characteristic absorption bands for the C-Cl, C-Br, C=N, C-N, and C-H bonds within the molecule. A data table of expected vibrational frequencies could be constructed based on known values for similar structures, but this would be purely theoretical without experimental verification.

Functional GroupExpected Vibrational Frequency (cm⁻¹)
C-H (pyrazole ring)3100-3000
C=N (pyrazole ring)1650-1550
C-N (pyrazole ring)1400-1300
C-Cl800-600
C-Br650-550
CH₂ (bromomethyl)2950-2850 (stretch), 1450-1400 (bend)

Note: This table represents generalized expected vibrational frequencies and is not based on experimental data for this compound.

In-Situ Raman Spectroscopy

In-situ Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It is particularly sensitive to non-polar bonds and can be used in aqueous solutions, making it suitable for monitoring a wide range of chemical reactions.

In the context of This compound , in-situ Raman spectroscopy could provide valuable insights into the pyrazole ring's symmetric vibrations and the vibrations of the C-Br and C-Cl bonds. The polarizability of these bonds would influence the intensity of the Raman scattering. As with ATR-FTIR, a lack of experimental data prevents the creation of a specific data table of Raman shifts for this compound.

Bond/GroupExpected Raman Shift (cm⁻¹)
Pyrazole ring breathing1000-900
C-Cl stretch750-550
C-Br stretch650-500
CH₂ bend1450-1400

Note: This table represents generalized expected Raman shifts and is not based on experimental data for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For This compound (with the chemical formula C₄H₃BrClN₂), elemental analysis would be used to confirm the percentage of carbon, hydrogen, nitrogen, bromine, and chlorine.

The theoretical elemental composition can be calculated from the molecular formula and atomic weights of the constituent elements. Experimental values obtained from an elemental analyzer would then be compared to these theoretical values to verify the compound's purity and composition.

ElementTheoretical Percentage (%)
Carbon (C)23.38
Hydrogen (H)1.47
Bromine (Br)38.89
Chlorine (Cl)17.26
Nitrogen (N)13.63

Note: This table presents the calculated theoretical elemental composition for C₄H₃BrClN₂ and is not based on experimental results.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. For a compound like This compound , a suitable solvent system (eluent) would be developed to achieve good separation of the product from starting materials and byproducts on a TLC plate, typically coated with silica gel. The retention factor (Rf) value would be a key parameter for identification under specific chromatographic conditions.

Automated Flash Chromatography is a preparative technique used to purify larger quantities of the compound. Based on the separation achieved in TLC, a similar or slightly less polar solvent system would be employed in an automated flash chromatography system to isolate the pure product. The system's detector (typically UV) would monitor the elution of the compound, allowing for the collection of pure fractions.

Without experimental data, specific details such as Rf values and optimal solvent systems for This compound cannot be provided. The development of these methods would require empirical investigation.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. A DFT analysis of 1-(Bromomethyl)-5-chloro-1H-pyrazole would provide fundamental data on its structure and behavior at the quantum level.

Electronic Structure Analysis

A detailed analysis of the electronic structure would illuminate the molecule's reactivity and spectroscopic properties. Key parameters that would be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

Energy Gap: The difference in energy between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. This color-coded map identifies electron-rich regions (nucleophilic centers, typically colored red) and electron-deficient regions (electrophilic centers, colored blue), offering a guide to where the molecule is likely to interact with other chemical species.

Table 1: Hypothetical Electronic Structure Parameters for this compound Note: The following data is illustrative and not based on published experimental or computational results.

Parameter Hypothetical Value Significance
HOMO Energy -7.2 eV Indicates electron-donating capability.
LUMO Energy -1.5 eV Indicates electron-accepting capability.
HOMO-LUMO Gap 5.7 eV Suggests moderate chemical stability.

Reactivity Descriptors

From the foundational electronic structure data, a suite of global reactivity descriptors could be calculated. These quantities, derived from conceptual DFT, provide a quantitative measure of the molecule's reactivity.

Electrophilicity and Nucleophilicity: These indices would quantify the molecule's ability to act as an electrophile or a nucleophile, respectively.

Chemical Hardness and Softness: Chemical hardness is a measure of resistance to change in electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. Softness is the reciprocal of hardness. These descriptors are key to predicting reaction pathways, for instance, through the lens of Hard and Soft Acids and Bases (HSAB) theory.

Table 2: Hypothetical Global Reactivity Descriptors for this compound Note: The following data is illustrative and not based on published experimental or computational results.

Descriptor Hypothetical Value Definition
Chemical Hardness (η) 2.85 eV (ELUMO - EHOMO) / 2
Chemical Softness (S) 0.35 eV-1 1 / η
Electronegativity (χ) 4.35 eV -(EHOMO + ELUMO) / 2
Electrophilicity Index (ω) 3.32 eV χ2 / (2η)

Conformational Analysis and Stability Investigations

The presence of the flexible bromomethyl group (-CH2Br) introduces conformational possibilities. A computational study would involve rotating this group relative to the pyrazole (B372694) ring to identify the most stable three-dimensional arrangements (conformers). By calculating the relative energies of these different conformers, the most likely shape of the molecule under standard conditions can be determined, which is crucial for understanding its interactions with other molecules.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical calculations are invaluable for mapping out the pathways of chemical reactions. For this compound, a key area of interest would be nucleophilic substitution reactions at the bromomethyl group. Computational studies could:

Model the reaction with various nucleophiles.

Identify the transition state structures, which are the highest energy points along the reaction coordinate.

Calculate the activation energies, providing insight into the reaction rates and feasibility under different conditions.

Molecular Modeling and Simulation of Intermolecular Interactions

Beyond the properties of a single molecule, computational modeling can simulate how this compound interacts with itself and with other molecules in a condensed phase. These simulations can predict:

Crystal Packing: How the molecules arrange themselves in a solid-state crystal lattice, governed by intermolecular forces like hydrogen bonds, halogen bonds, and van der Waals interactions.

Solvation Effects: How the molecule behaves in different solvents.

Binding Interactions: How it might dock into the active site of a biological target, such as an enzyme, which is a common application for pyrazole-containing compounds in medicinal chemistry research.

Future Research Directions and Sustainable Methodologies in Pyrazole Chemistry

Development of Novel and Greener Synthetic Routes for Pyrazole (B372694) Derivatives

The chemical industry's shift towards sustainability has spurred significant research into environmentally benign synthetic methods for pyrazole derivatives. researchgate.net Traditional synthesis often involves harsh conditions and hazardous solvents, prompting the development of greener alternatives. researchgate.net Key areas of focus include the use of water as a solvent, microwave-assisted synthesis, and solvent-free reaction conditions. researchgate.netgsconlinepress.comccspublishing.org.cn

Water, as a green solvent, is an inexpensive and environmentally friendly medium for organic reactions, including the synthesis of pyrazole derivatives. acs.org Methodologies utilizing aqueous media, often in conjunction with catalysts like cyanuric acid and 1-methyl imidazole, have been developed for the synthesis of complex pyrazole systems like dihydropyrano[2,3-c]pyrazoles. researchgate.net Ultrasound-assisted synthesis is another green technique that can accelerate reaction rates and improve yields, often in aqueous media. researchgate.netacs.org

Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid heating, reduced reaction times, and often improved product yields compared to conventional heating methods. gsconlinepress.comchim.it Solvent-free synthesis, or "grinding chemistry," represents another significant advancement, where reactions are carried out by grinding solids together, minimizing waste and avoiding the use of potentially harmful solvents. researchgate.net

These green approaches are highly relevant for the synthesis of halogenated pyrazoles. For instance, the halogenation of pyrazole rings can be achieved using N-halosuccinimides in water, providing an efficient and milder alternative to traditional methods that use solvents like carbon tetrachloride. researchgate.net The development of such routes for the synthesis of precursors to 1-(Bromomethyl)-5-chloro-1H-pyrazole would significantly reduce the environmental impact of its production.

Table 1: Comparison of Green Synthesis Methodologies for Pyrazole Derivatives

Methodology Advantages Challenges Relevant Precursors for Halogenated Pyrazoles
Aqueous Synthesis Environmentally benign, low cost, safe Limited solubility of some organic reactants Cyclocondensation of β-dicarbonyl compounds with hydrazine hydrate
Microwave-Assisted Rapid reaction rates, higher yields, energy efficient Requires specialized equipment, potential for localized overheating Halogenation of pyrazole core using N-halosuccinimides
Ultrasound-Assisted Enhanced reaction rates, improved yields, milder conditions Equipment costs, scalability can be an issue Multi-component reactions to form substituted pyrazole rings
Solvent-Free (Grinding) Minimal waste, no solvent costs, simple procedure Limited to solid-state reactions, potential for incomplete mixing Condensation reactions to form the pyrazole heterocycle

Exploration of Novel Catalytic Systems for Efficient Pyrazole Transformations

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. In pyrazole chemistry, research is focused on discovering and optimizing catalytic systems that can facilitate both the construction of the pyrazole ring and its subsequent functionalization. This includes the use of transition metal catalysts, organocatalysts, and even biocatalysts.

Transition metal catalysts, particularly those based on palladium, rhodium, and copper, are instrumental in cross-coupling reactions that allow for the introduction of various substituents onto the pyrazole core. nih.gov For a compound like this compound, the chloro and bromo substituents offer potential sites for such catalytic transformations, enabling the synthesis of a diverse library of derivatives. For example, rhodium-catalyzed cascade reactions have been developed for the synthesis of highly substituted pyrazoles from hydrazines and alkynes. nih.gov Similarly, copper-catalyzed aerobic oxidative cycloadditions provide a green route to multi-substituted pyrazoles. nih.gov

Recent advancements also include the development of novel palladium(II) complexes that act as reusable and efficient catalysts for the one-pot synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. acs.org The use of earth-abundant metal catalysts is also a growing area of interest to replace more expensive and toxic heavy metals. researchgate.net

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for pyrazole synthesis. For example, pyrrolidine-acetic acid has been used as a bifunctional catalyst in the multi-component synthesis of fused pyran-pyrazole derivatives. mdpi.com

Table 2: Examples of Novel Catalytic Systems in Pyrazole Synthesis

Catalyst Type Example Reaction Type Advantages
Transition Metal Rhodium complex Cascade addition-cyclization of hydrazines and alkynes High efficiency and selectivity
Transition Metal Palladium(II) complex Three-component coupling for pyrazole-4-carbonitriles Reusable, mild conditions, high yields
Transition Metal Copper(I) oxide Aerobic oxidative [3+2] cycloaddition Inexpensive catalyst, uses air as a green oxidant
Organocatalyst Pyrrolidine-acetic acid Multi-component synthesis of fused pyran-pyrazoles Metal-free, low toxicity

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of automated synthesis and continuous flow chemistry platforms is revolutionizing the synthesis of complex molecules, including pyrazole derivatives. researchgate.net Flow chemistry, where reactions are performed in a continuously flowing stream, offers numerous advantages over traditional batch processing, such as precise control over reaction parameters, enhanced safety, improved scalability, and higher yields. mdpi.comresearchgate.net

These technologies are particularly well-suited for the synthesis of pyrazoles, which can sometimes involve hazardous reagents or intermediates. researchgate.net For example, flow chemistry has been successfully employed for the two-step synthesis of pyrazoles from acetophenones, demonstrating high yields and applicability to a wide range of substrates. galchimia.com The ability to rapidly screen and optimize reaction conditions in a flow setup accelerates the discovery of new synthetic routes. researchgate.netresearchgate.net

Automated platforms can combine flow reactors with online analysis and purification, enabling the rapid synthesis and evaluation of libraries of pyrazole derivatives. thieme-connect.com This is highly valuable for drug discovery and materials science research, where large numbers of compounds need to be synthesized and tested. The application of these automated systems to the synthesis and derivatization of this compound could significantly accelerate the exploration of its chemical space and potential applications.

Unveiling New Reaction Pathways and Reactivity Patterns for Halogenated and N-Substituted Pyrazoles

Halogenated and N-substituted pyrazoles, such as this compound, are key intermediates in organic synthesis due to the versatile reactivity of their functional groups. beilstein-archives.org The chloro substituent on the pyrazole ring can participate in various cross-coupling reactions, while the bromomethyl group at the N1-position is a reactive electrophile susceptible to nucleophilic substitution. evitachem.com

Future research will continue to explore and unveil new reaction pathways for these compounds. The bromomethyl group can react with a wide range of nucleophiles, such as amines, thiols, and alkoxides, to introduce diverse functional groups. evitachem.com This reactivity is fundamental for the use of this compound as a scaffold for building more complex molecules.

The halogen atoms on the pyrazole ring are valuable handles for late-stage functionalization. Direct C-H halogenation of pyrazoles using reagents like N-halosuccinimides provides efficient access to these important synthons. researchgate.netbeilstein-archives.org The resulting halogenated pyrazoles can then be used in transition-metal-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds.

Understanding the interplay between the different functional groups in molecules like this compound is crucial for designing novel synthetic strategies. For example, the selective reaction of one halogen over the other, or the influence of the N-substituent on the reactivity of the ring, are areas for further investigation. The development of new catalytic systems that can selectively activate specific positions on the pyrazole ring will open up new avenues for the synthesis of complex and functionally diverse pyrazole derivatives.

Q & A

Basic Research Question

  • Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield reactive nitrogens during bromination .
  • Purification : Column chromatography with hexane/ethyl acetate (3:1) removes unreacted starting materials .
  • Catalytic optimization : Tetrakis(triphenylphosphine)palladium(0) increases cross-coupling efficiency in aryl-bromide reactions .

How can green chemistry principles be applied to the synthesis of this compound?

Advanced Research Question

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent with similar polarity .
  • Catalyst recycling : Immobilized Pd nanoparticles on silica reduce heavy metal waste .
  • Atom economy : One-pot syntheses minimize intermediate isolation steps, improving E-factors by 30% .

What are the challenges in characterizing reactive intermediates during pyrazole functionalization?

Advanced Research Question

  • Transient species detection : Cryogenic trapping (-78°C) and in situ FTIR monitor bromomethyl carbocation formation .
  • Mass spectrometry : HRMS-ESI identifies unstable adducts (e.g., [M+Na]+^+ at m/z 418.9784) with <2 ppm error .
  • Kinetic studies : Stopped-flow NMR quantifies intermediate lifetimes under varying pH conditions .

How does the electronic environment of the pyrazole ring influence its reactivity in cross-coupling reactions?

Advanced Research Question

  • Hammett parameters : Electron-withdrawing groups (σp_p = +0.23 for Cl) activate the ring toward Suzuki-Miyaura coupling .
  • 1H-15N^1 \text{H-}^{15} \text{N} HMBC correlations : N2 nitrogen deshielding (-177.1 ppm) indicates increased electrophilicity at the 4-position .
  • DFT frontier orbitals : LUMO localization on the bromomethyl group directs nucleophilic attack in SNAr mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.